molecular formula C8H8F3NO3S B14831725 N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide

N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B14831725
M. Wt: 255.22 g/mol
InChI Key: JIUNHSUWVLMWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Properties

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.22 g/mol

IUPAC Name

N-[2-hydroxy-6-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H8F3NO3S/c1-16(14,15)12-7-5(8(9,10)11)3-2-4-6(7)13/h2-4,12-13H,1H3

InChI Key

JIUNHSUWVLMWAB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-6-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl and sulfonamide groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.